(1-异丙基-1H-咪唑-2-基)甲醇

描述

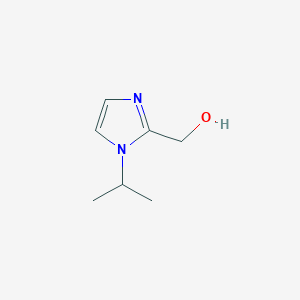

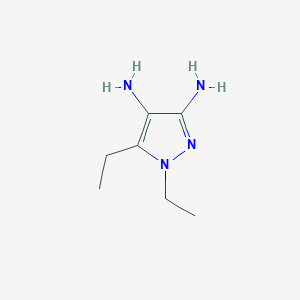

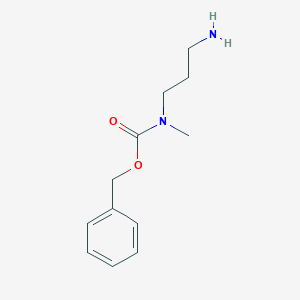

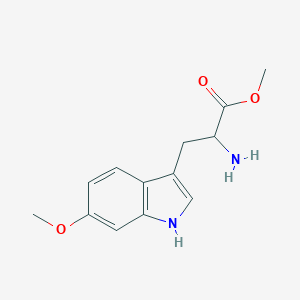

“(1-isopropyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . The IUPAC name for this compound is 1H-imidazol-2-ylmethanol .

Synthesis Analysis

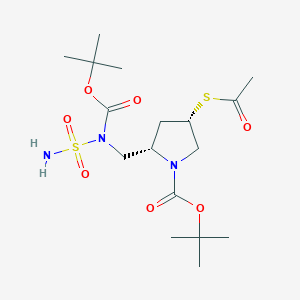

The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Molecular Structure Analysis

The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis . This molecule, as well as its precursors, are potential starting materials for further elaboration into new chelating ligands .Chemical Reactions Analysis

Each step in the synthesis of “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol” proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Physical And Chemical Properties Analysis

The molecular weight of “(1-isopropyl-1H-imidazol-2-yl)methanol” is 140.19 g/mol . The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis .科学研究应用

Biomimetic Chelating Ligands

The imidazole moiety of (1-isopropyl-1H-imidazol-2-yl)methanol is structurally similar to the amino acid histidine, which plays a significant role in bioinorganic chemistry. This similarity allows it to act as a donor ligand to metal atoms, mimicking the function of metalloproteins such as hemoglobin and methane monooxygenase . The compound’s potential to serve as a precursor for the synthesis of biomimetic chelating ligands is particularly valuable for studying metalloprotein functions and designing model complexes that replicate the active sites of these proteins .

Steric Shielding in Coordination Chemistry

The bulky adamantyl group in the derivative (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol provides substantial steric shielding of a coordinated metal center. This property is crucial for exploring reaction pathways and reactive intermediates in coordination chemistry, as it can influence the reactivity and stability of metal complexes .

Therapeutic Potential

Imidazole derivatives, including (1-isopropyl-1H-imidazol-2-yl)methanol, have shown a broad range of biological activities. These compounds are known for their antibacterial, antifungal, antiviral, and anti-inflammatory properties, making them valuable in the development of new therapeutic agents . The versatility of imidazole derivatives in drug design stems from their ability to interact with various biological targets due to their amphoteric nature.

Synthesis of Heterocyclic Compounds

The imidazole ring is a fundamental core in many natural products and pharmaceuticals. (1-isopropyl-1H-imidazol-2-yl)methanol can be used as a synthon in the synthesis of complex heterocyclic compounds, contributing to the discovery and development of drugs with improved efficacy and reduced side effects .

Antimicrobial Resistance (AMR) Combatant

With the rise of AMR, there is a pressing need for novel drugs that can overcome resistance mechanisms. Imidazole-containing compounds, such as (1-isopropyl-1H-imidazol-2-yl)methanol, are promising candidates in this regard due to their high chemotherapeutic values and potential to act as remedies in the development of novel antimicrobial agents .

Chemical Synthesis and Organic Reactions

The compound’s structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis. It can be used to prepare derivatives through reactions like Grignard reactions, which are essential for constructing complex molecules for further chemical studies .

Pharmacological Research

Research into the pharmacological blocking of quorum sensing signals in bacteria has identified imidazole derivatives as potential inhibitors. These compounds can disrupt the communication pathways in bacteria, leading to a reduction in virulence and biofilm formation, which is crucial for combating bacterial infections .

作用机制

Mode of Action

The mode of action of (1-isopropyl-1H-imidazol-2-yl)methanol is currently unknown due to the lack of specific studies on this compound . Imidazole derivatives are known to interact with various biological targets, influencing their function .

Biochemical Pathways

Imidazole derivatives are often involved in a wide range of biochemical processes, but the exact pathways influenced by this specific compound require further investigation .

未来方向

属性

IUPAC Name |

(1-propan-2-ylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVALOXOWYHUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434795 | |

| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-isopropyl-1H-imidazol-2-yl)methanol | |

CAS RN |

135205-82-2 | |

| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the structure of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in the context of its potential applications?

A1: The abstract highlights that (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol "and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands" []. This suggests that the specific arrangement of the adamantyl, isopropyl, and imidazole groups within the molecule, along with the reactive methanol moiety, makes it a suitable starting point for creating molecules that can selectively bind metal ions. This chelating ability is crucial for various biological processes and could lead to applications in fields like medicine or catalysis.

Q2: What spectroscopic data confirms the identity of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol?

A2: The research paper confirms the successful synthesis and characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol using ¹H and ¹³C{¹H} NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)